molecular formula C13H17BrO4 B8521809 Ethyl 4-(3-bromopropoxy)mandelate

Ethyl 4-(3-bromopropoxy)mandelate

Cat. No. B8521809
M. Wt: 317.17 g/mol
InChI Key: APKCSARWUCFEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-bromopropoxy)mandelate is a useful research compound. Its molecular formula is C13H17BrO4 and its molecular weight is 317.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-bromopropoxy)mandelate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-bromopropoxy)mandelate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(3-bromopropoxy)mandelate

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

ethyl 2-[4-(3-bromopropoxy)phenyl]-2-hydroxyacetate

InChI

InChI=1S/C13H17BrO4/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)18-9-3-8-14/h4-7,12,15H,2-3,8-9H2,1H3

InChI Key

APKCSARWUCFEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OCCCBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-hydroxymandelate (19.6 g, 0.1 mol), 1,3-dibromopropane (60.75 g, 0.3 mol) and cesium carbonate (35.75 g, 0.11 mol) in dry DMF (200 mL) was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and 1.0 N HCl. The organic layer was washed twice with water, once with brine and then dried over sodium sulfate. The organic layer was then filtered and the solvent remove in vacuo. The resulting oil was chromatographed on silica gel, using a gradient of 100% hexane to methylene chloride/hexane (2:1) to yield the titled compound.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
60.75 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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